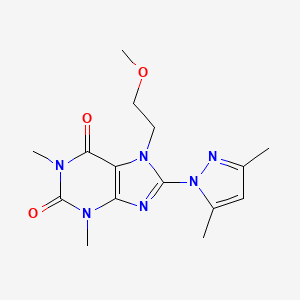
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20N6O3
- Molecular Weight : 332.36 g/mol
- CAS Number : 1013873-98-7
The compound features a purine core with specific substitutions that influence its biological interactions. The presence of the pyrazole moiety is significant for its pharmacological activity.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the methoxyethyl group.
- Methylation at specific positions on the purine structure.
These synthetic routes are optimized to yield high purity and biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and monoamine oxidase (MAO), which are crucial in various metabolic pathways .
- Receptor Binding : It exhibits binding affinity to certain receptors involved in cellular signaling pathways, potentially modulating physiological responses.
Pharmacological Activities
Research indicates that this compound possesses a range of pharmacological activities:
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have shown significant anti-inflammatory properties. For instance, derivatives have been tested against carrageenan-induced edema models in mice .
- Antimicrobial Activity : Some studies have reported promising antimicrobial effects against various bacterial strains such as E. coli and S. aureus. The structure's modifications can enhance its efficacy against these pathogens .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, making them candidates for cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-9-8-10(2)21(17-9)14-16-12-11(20(14)6-7-24-5)13(22)19(4)15(23)18(12)3/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZTMDNVKBZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














